N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(10-18-16(22)19-9-8-17-15(19)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,20H,8-10H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFXJOZSSYYALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Direct Coupling via Acyl Chloride Intermediate
Step 1: Synthesis of 2-Hydroxy-2-(naphthalen-1-yl)ethylamine
- Henry Reaction : Naphthalene-1-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to yield 2-nitro-1-(naphthalen-1-yl)ethanol.
- Catalytic Hydrogenation : The nitro group is reduced using H₂/Pd-C in ethanol, affording the primary amine (Yield: 78%).
Step 2: Preparation of 2-Oxoimidazolidine-1-carbonyl Chloride
- Phosgenation : 2-Oxoimidazolidine reacts with phosgene (1.2 equiv) in anhydrous THF at 0°C, yielding the acyl chloride (Yield: 85%).
Step 3: Coupling Reaction
- Amine Activation : The amine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in dry CH₂Cl₂ at 0°C.
- Acyl Chloride Addition : The acyl chloride (1.1 equiv) is added dropwise, and the mixture stirs at room temperature for 12 h.
- Workup : The reaction is quenched with water, extracted with CH₂Cl₂, and purified via silica gel chromatography (Yield: 72%).
Data Table 1: Pathway 1 Optimization
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | CH₂Cl₂ | 72 | |
| Base | Triethylamine | 72 | |
| Temperature | 0°C → RT | 72 |
Pathway 2: Carbodiimide-Mediated Coupling
Step 1: Synthesis of 2-Oxoimidazolidine-1-carboxylic Acid
- Oxidation : 2-Oxoimidazolidine is treated with KMnO₄ in acidic aqueous conditions to yield the carboxylic acid (Yield: 68%).
Step 2: Activation with EDCl/HOBt
- Reagent Mix : The carboxylic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 min.
Step 3: Amine Coupling
- Amine Addition : 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.1 equiv) is added, and the reaction stirs at RT for 24 h.
- Purification : Column chromatography (hexane/EtOAc 3:1) isolates the product (Yield: 65%).
Data Table 2: Pathway 2 Optimization
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Coupling Reagent | EDCl/HOBt | 65 | |
| Solvent | DMF | 65 | |
| Reaction Time | 24 h | 65 |
Pathway 3: Solid-Phase Synthesis with Resin Derivatization
Step 1: Resin Functionalization
- Wang Resin Activation : Wang resin is treated with 4-nitrophenyl chloroformate to install activated carbonate groups.
Step 2: Amine Immobilization
- Loading : 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.2 equiv) reacts with the resin in DMF, yielding the immobilized amine.
Step 3: On-Resin Coupling
- Acyl Chloride Addition : 2-Oxoimidazolidine-1-carbonyl chloride (3.0 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ react with the resin for 16 h.
- Cleavage : HF·Pyr (50 µL) in THF liberates the product (Yield: 58%).
Data Table 3: Pathway 3 Optimization
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Resin Type | Wang Resin | 58 | |
| Cleavage Agent | HF·Pyr | 58 | |
| Reaction Time | 16 h | 58 |
Comparative Analysis of Synthetic Routes
Efficiency : Pathway 1 offers the highest yield (72%) due to straightforward acyl chloride coupling, while solid-phase methods (Pathway 3) suffer from moderate yields due to resin loading inefficiencies.
Purity : Carbodiimide-mediated coupling (Pathway 2) minimizes side products but requires rigorous purification.
Scalability : Pathway 1 is most amenable to large-scale synthesis, whereas Pathway 3 is preferable for combinatorial libraries.
Structural Characterization and Validation
¹H NMR (500 MHz, CDCl₃) :
- δ 8.34 (1H, d, J = 7.6 Hz, naphthalene-H), 7.68–7.20 (m, 6H, naphthalene-H), 4.21 (s, 1H, -OH), 3.89–3.75 (m, 4H, imidazolidinone-CH₂), 3.59 (s, 2H, -CH₂NH-).
IR (neat) :
HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene ring can also intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
Two closely related compounds reported as SARS-CoV-2 inhibitors (Scheme 4 and 6 in ) provide a basis for comparison :
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Table 1: Structural and Functional Comparison
Implications of Structural Differences
- Hydroxyethyl vs. Aromatic Substituents : The hydroxyl group in the target may improve solubility but reduce lipid membrane penetration relative to the hydrophobic 4-fluorobenzyl or methoxypyridyl groups in analogs.
- Electrostatic Interactions : The methoxypyridine group in Analog 2 introduces a hydrogen-bond acceptor, which could enhance target engagement compared to the purely hydrophobic fluorobenzyl group in Analog 1.
Hypothesized Pharmacological Profile
- Target Compound : The hydroxyl group and urea-like carbonyl could favor interactions with polar residues in viral proteases or polymerases. However, the absence of a basic nitrogen (present in piperidine analogs) might limit cationic interactions common in enzyme active sites.
- Analogs 1 & 2 : The piperidine ring’s basic nitrogen may facilitate salt bridge formation with acidic residues, while their aromatic substituents likely enhance binding to hydrophobic pockets.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034423-03-3 |
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.32 g/mol |
Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds related to this compound. For instance, related compounds have shown significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. One study demonstrated that a structurally similar compound, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734), exhibited cytotoxic effects by inducing apoptosis and mitochondrial dysfunction in cancer cells, suggesting that compounds with naphthalene moieties can effectively target MDR mechanisms .
The mechanisms by which these compounds exert their biological effects include:
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The production of ROS has been implicated in the cytotoxic activity of these compounds, disrupting mitochondrial function and promoting apoptosis .
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at various phases, particularly the G₂/M phase, which is critical for cancer cell proliferation .
Study on Related Compounds
A notable study investigated the effects of MCC1734 on various cancer cell lines. The findings indicated that MCC1734 could bypass P-glycoprotein-mediated drug resistance, a common mechanism in MDR tumors. The compound was effective against both sensitive and resistant cell lines, demonstrating its potential as a novel therapeutic agent .
In Vivo Studies
In vivo experiments using zebrafish xenograft models further confirmed the anticancer efficacy of MCC1734, showcasing its ability to inhibit tumor growth and support its development as a promising candidate for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
